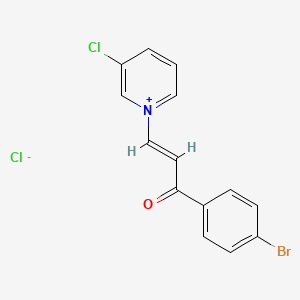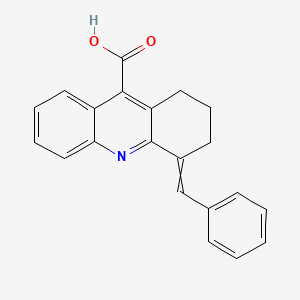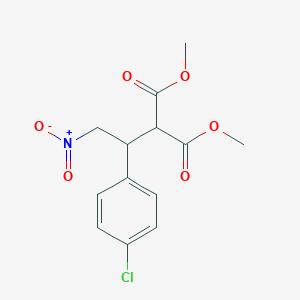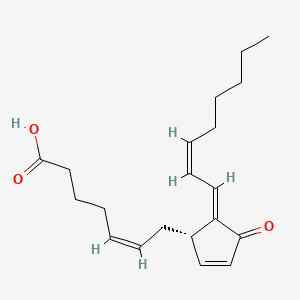![molecular formula C16H12N2O2 B1638195 (E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B1638195.png)
(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an acrylic acid moiety at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically takes place in acetonitrile (MeCN) at elevated temperatures, followed by the addition of acetic acid (AcOH) to complete the reaction . The yields of this method range from 51% to 74% .
Industrial Production Methods
Industrial production methods for 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid are not well-documented in the literature. the multicomponent condensation approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glyoxals and other oxidation products.
Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Gold-catalyzed oxidation reactions are commonly used.
Reduction: Common reducing agents include hydrogen gas (H₂) and metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield glyoxals, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
科学的研究の応用
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, antiviral, and anti-inflammatory activities.
Industry: Used in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with various molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives like this compound can block γ-aminobutyric acid (GABA) receptors, leading to hypnotic and sedative effects . Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
Zolpidem: Used to treat short-term insomnia and functions by blocking GABA receptors.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-15(20)10-9-13-16(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-11H,(H,19,20)/b10-9+ |
InChIキー |
RUBYIZKMLSFLLU-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
異性体SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B1638120.png)




![2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic Acid](/img/structure/B1638154.png)






